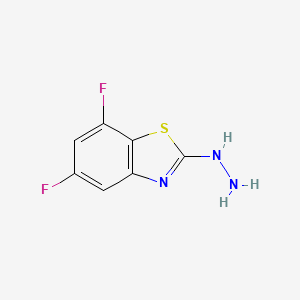![molecular formula C23H28N2O4S B3299061 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-(methylethoxy)phenyl ketone CAS No. 898657-94-8](/img/structure/B3299061.png)
5-[(Cyclopentylamino)sulfonyl]indolinyl 4-(methylethoxy)phenyl ketone
Overview
Description
The molecule “5-[(Cyclopentylamino)sulfonyl]indolinyl 4-(methylethoxy)phenyl ketone” is a complex organic compound. It contains an indole ring which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . It also has a ketone functional group attached to a phenyl ring, and a sulfonamide group attached to a cyclopentylamine .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The indole ring, phenyl ring, and cyclopentyl ring would contribute to the rigidity of the molecule, while the sulfonyl, amino, and ketone groups would introduce polar characteristics .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ketone and sulfonamide groups. Ketones are known to undergo a variety of reactions, including nucleophilic additions . Sulfonamides can participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar sulfonyl, amino, and ketone groups would likely increase its solubility in polar solvents .Scientific Research Applications
Pharmacological Applications
Indole and its derivatives, including “5-[(Cyclopentylamino)sulfonyl]indolinyl 4-(methylethoxy)phenyl ketone”, are crucial in medicinal chemistry . They exhibit a variety of pharmacological actions, including antibacterial , anticonvulsant , antifungal , antimalarial , antidiabetic , antidepressant , anticancer , and antimicrobial properties .
Anticancer Properties
Indole derivatives have been reported to possess anticancer properties . The mechanism of its synthesis was specific to producing a cytotoxic product with much wider applications as an agent .
Anti-inflammatory Properties
Indole derivatives have been reported to possess anti-inflammatory properties . This is particularly relevant in the context of non-steroidal anti-inflammatory drugs (NSAIDs), which are used to treat a wide range of inflammatory diseases .
Antioxidant Properties
Indole derivatives have been reported to possess antioxidant properties . This is particularly important in the context of oxidative stress, which is implicated in a variety of diseases.
Antiviral Properties
Indole derivatives have been reported to possess antiviral properties . This is particularly relevant in the context of viral infections, which are a major global health concern.
Cyclooxygenase-2 Inhibitors
A series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclopentyl-1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-16(2)29-20-9-7-17(8-10-20)23(26)25-14-13-18-15-21(11-12-22(18)25)30(27,28)24-19-5-3-4-6-19/h7-12,15-16,19,24H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJKQMNJBQEGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1-ethylpyridinium perchlorate](/img/structure/B3299003.png)

![2-(4-oxo-4-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}butyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3299019.png)


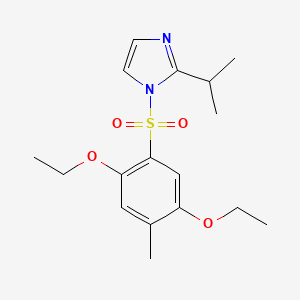
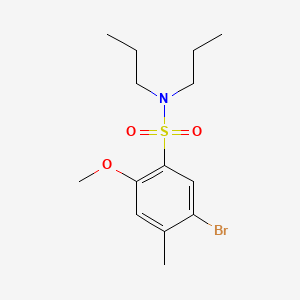
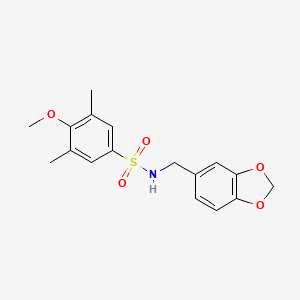
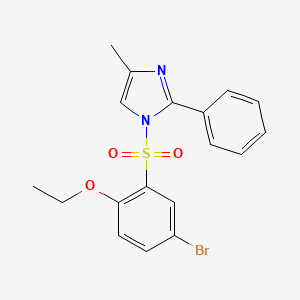
![5-[(Cyclopentylamino)sulfonyl]-1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B3299055.png)
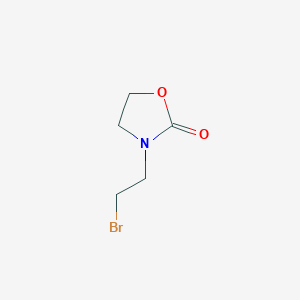
![5,7-Difluorobenzo[d]thiazol-2(3H)-one](/img/structure/B3299071.png)
